molecular formula C5H3ClFNO B1459237 2-Chloro-5-fluoropyridin-4-OL CAS No. 1196153-96-4

2-Chloro-5-fluoropyridin-4-OL

Cat. No.: B1459237
CAS No.: 1196153-96-4
M. Wt: 147.53 g/mol
InChI Key: SESOMTJUSDACSD-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyridin-4-OL is a heterocyclic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the 2nd position is substituted with a chlorine atom, the 5th position with a fluorine atom, and the 4th position with a hydroxyl group.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluoropyridin-4-OL plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated pyridines. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other xenobiotics. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the enzyme’s conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell proliferation and survival, highlighting its potential as a tool for studying cellular responses to stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling events and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxicity studies have shown that very high doses of this compound can cause adverse effects, including liver and kidney damage, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its overall bioavailability and efficacy in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoropyridin-4-OL typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the nitration of substituted pyridine to form 3-nitropyridine, which is then treated with phosphorus pentachloride (PCl5) to yield 2-chloro-5-nitropyridine. Subsequent reduction and fluorination steps lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoropyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-fluoropyridin-4-OL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.

    2-Fluoropyridin-4-OL: Lacks the chlorine substituent at the 2nd position.

    2-Chloro-4-fluoropyridine: Lacks the hydroxyl group at the 4th position.

Uniqueness

2-Chloro-5-fluoropyridin-4-OL is unique due to the presence of both chlorine and fluorine atoms, along with a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination of substituents makes it a versatile intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2-chloro-5-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESOMTJUSDACSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-96-4
Record name 2-Chloro-5-fluoropyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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